Cas no 1187168-62-2 (5-(4-Chlorobenzoyl)-2-methylpyridine)

5-(4-Chlorobenzoyl)-2-methylpyridine is a specialized organic compound featuring a pyridine core substituted with a 4-chlorobenzoyl group at the 5-position and a methyl group at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chlorobenzoyl moiety enhances electrophilic character, facilitating further functionalization, while the methyl group contributes to steric and electronic modulation. Its high purity and stability under standard conditions ensure reliable performance in cross-coupling reactions, nucleophilic substitutions, and other key transformations. This compound is particularly useful in the development of biologically active molecules, offering precise control over molecular architecture in synthetic applications.
5-(4-Chlorobenzoyl)-2-methylpyridine structure
1187168-62-2 structure
Product Name:5-(4-Chlorobenzoyl)-2-methylpyridine
CAS No:1187168-62-2
MF:C13H10ClNO
MW:231.677602291107
CID:4684714
Update Time:2025-06-07

5-(4-Chlorobenzoyl)-2-methylpyridine Chemical and Physical Properties

Names and Identifiers

    • 5-(4-Chlorobenzoyl)-2-methylpyridine
    • (4-Chlorophenyl)(6-methylpyridin-3-yl)methanone
    • Inchi: 1S/C13H10ClNO/c1-9-2-3-11(8-15-9)13(16)10-4-6-12(14)7-5-10/h2-8H,1H3
    • InChI Key: LIJYBBGXPDYKFC-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(C1=CN=C(C)C=C1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 248
  • Topological Polar Surface Area: 30

5-(4-Chlorobenzoyl)-2-methylpyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
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1187168-62-2 97%
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Additional information on 5-(4-Chlorobenzoyl)-2-methylpyridine

Introduction to 5-(4-Chlorobenzoyl)-2-methylpyridine (CAS No: 1187168-62-2)

5-(4-Chlorobenzoyl)-2-methylpyridine, a compound with the chemical identifier CAS No: 1187168-62-2, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a 4-Chlorobenzoyl substituent attached to a 2-methylpyridine backbone, has garnered attention due to its versatile structural properties and potential applications in drug discovery and medicinal chemistry.

The structural motif of 5-(4-Chlorobenzoyl)-2-methylpyridine consists of a pyridine ring, which is a common scaffold in many bioactive molecules. The presence of the 4-Chlorobenzoyl group introduces electrophilic centers that can participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry. Additionally, the 2-methylpyridine moiety contributes to the overall lipophilicity and metabolic stability of the compound, which are critical factors in pharmaceutical design.

In recent years, there has been a growing interest in developing novel heterocyclic compounds for their potential therapeutic effects. The pyridine derivatives, including 5-(4-Chlorobenzoyl)-2-methylpyridine, have been extensively studied for their role in modulating biological pathways. For instance, studies have shown that pyridine-based compounds can interact with various enzymes and receptors, leading to applications in treating conditions such as inflammation, pain, and neurodegenerative diseases.

The CAS No: 1187168-62-2 identifier ensures uniqueness and specificity in chemical databases and literature. This standardized numbering system is crucial for researchers to accurately reference and retrieve information about the compound. The compound's properties, such as its molecular weight, solubility, and spectroscopic data, are well-documented and can be accessed through chemical databases, facilitating further research and development.

One of the key areas where 5-(4-Chlorobenzoyl)-2-methylpyridine shows promise is in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways and are often implicated in cancer and inflammatory diseases. The 4-Chlorobenzoyl group can be used to design molecules that selectively inhibit specific kinases by binding to their active sites. This has led to the development of several small-molecule inhibitors that are currently being evaluated in clinical trials.

The synthesis of 5-(4-Chlorobenzoyl)-2-methylpyridine involves multi-step organic reactions that highlight the compound's synthetic utility. The introduction of the 4-Chlorobenzoyl group typically requires chlorination and acylation reactions, while the modification of the pyridine ring can be achieved through various functionalization strategies. These synthetic pathways not only produce the desired compound but also provide insights into developing related derivatives with tailored properties.

In addition to its applications in drug discovery, 5-(4-Chlorobenzoyl)-2-methylpyridine has potential uses in materials science and agrochemicals. The unique structural features of this compound make it a suitable candidate for designing novel materials with specific electronic and optical properties. Furthermore, its reactivity allows for the creation of derivatives that could serve as intermediates in agricultural chemicals, contributing to the development of more effective pesticides and herbicides.

The latest research on 5-(4-Chlorobenzoyl)-2-methylpyridine has revealed new insights into its biological activity. Studies have demonstrated that this compound can exhibit inhibitory effects on certain bacterial enzymes, making it a potential candidate for developing antibiotics. The ability of the 4-Chlorobenzoyl group to interact with bacterial targets suggests that further optimization could lead to more potent antimicrobial agents.

The development of new synthetic methodologies for constructing complex molecules like 5-(4-Chlorobenzoyl)-2-methylpyridine is an ongoing area of research. Advances in catalytic processes and green chemistry have enabled more efficient and sustainable synthesis routes. These innovations not only improve yield and purity but also minimize waste generation, aligning with global efforts towards environmentally responsible chemical manufacturing.

The versatility of 5-(4-Chlorobenzoyl)-2-methylpyridine as a building block underscores its importance in modern chemistry. Its ability to serve as a precursor for various bioactive molecules makes it an indispensable tool for medicinal chemists and synthetic organic chemists alike. As research continues to uncover new applications for this compound, its significance in both academic and industrial settings is expected to grow.

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